Vonoprazan

Übersicht

Beschreibung

Vonoprazan ist ein First-in-Class-Kalium-kompetitiver Säureblocker, der vor allem zur Behandlung von säurebedingten Erkrankungen wie Gastroduodenalgeschwüren und Refluxösophagitis eingesetzt wird. Es wird auch in Kombination mit Antibiotika zur Eradikation von Helicobacter pylori-Infektionen eingesetzt . Im Gegensatz zu traditionellen Protonenpumpenhemmern bietet this compound eine stärkere und nachhaltigere Unterdrückung der Magensäuresekretion .

Vorbereitungsmethoden

Die Synthese von Vonoprazan umfasst mehrere Schritte:

Anfangsreaktion: 5-(2-Fluorphenyl)-1H-Pyrrol-3-carboxaldehyd wird in einem organischen Lösungsmittel gelöst und mit einer Methylamin-Alkohol-Lösung vermischt, um ein Imin zu erzeugen.

Entschützung: Das sulfonierte Produkt wird mit Trifluoressigsäure und Methylendichlorid behandelt, um die Boc-Schutzgruppe zu entfernen.

Salifizierung: Das Endprodukt wird durch Salifizierung der entschützten Verbindung mit Fumarsäure gewonnen, um Vonoprazanfumarat zu erhalten.

Analyse Chemischer Reaktionen

Vonoprazan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Die Synthese beinhaltet Reduktionsschritte unter Verwendung von Metallborhydriden.

Substitution: Die Sulfonierung mit 3-Pyridinsulfurylchlorid ist eine wichtige Substitutionsreaktion in seiner Synthese.

Häufige Reagenzien: Methylamin, Metallborhydride, Boc-Anhydrid, Natriumhydrid, Kronenether und 3-Pyridinsulfurylchlorid werden häufig verwendet.

Hauptprodukte: Das Hauptprodukt ist Vonoprazanfumarat, das in pharmazeutischen Formulierungen verwendet wird.

Wissenschaftliche Forschungsanwendungen

Vonoprazan is a potassium-competitive acid blocker that has been shown to be effective in treating acid-related disorders .

Cost-Effectiveness

- A study demonstrated that this compound is a cost-effective treatment option, despite higher medical costs associated with its long-term use .

Pharmacokinetics

- No clinically meaningful drug-drug interactions were observed, and this compound was well tolerated when administered with low-dose aspirin (LDA) or nonsteroidal anti-inflammatory drugs (NSAIDs) .

Safety

- This compound was associated with no safety concerns during an 8-week study, while there was a dose-dependent increase in serum gastrin .

Data Tables

Table 1: Clinical Outcomes of this compound vs. Esomeprazole and Lansoprazole

| Outcome | This compound 10 mg | Esomeprazole 20 mg | Lansoprazole 15 mg |

|---|---|---|---|

| Clinical outcomes | |||

| GI bleeding per 100 patients | |||

| Inpatient | 3.26 | 26.21 | 21.71 |

| Outpatient | 7.53 | 36.35 | 83.78 |

| GI bleeding death | 0.25 | 2.02 | 1.67 |

| Acute CV events | |||

| Inpatient | 12.64 | 14.13 | 13.90 |

| Outpatient | 9.44 | 10.54 | 10.37 |

| Acute CV events deaths | 1.82 | 2.00 | 1.97 |

| Total discounted LY | 12.47 | 12.35 | 12.38 |

| Total discounted QALYs | 10.01 | 9.66 | 9.72 |

| Cost outcomes (JPY) | |||

| Drug | 853,602 | 773,323 | 512,448 |

| GI bleeding | 33,960 | 256,601 | 239,460 |

| Acute CV events | 171,949 | 195,732 | 192,022 |

| Total | 1,059,510 | 1,225,657 | 943,930 |

Table 2: Clinical Outcomes in Different Scenarios

| Outcome | Scenario 1 | Scenario 2 | Scenario 3 |

|---|---|---|---|

| This compound 10 mg | This compound 10 mg | This compound 10 mg | |

| Lansoprazole 15 mg (generic) | Esomeprazole 20 mg | Esomeprazole 20 mg | |

| Clinical outcomes | |||

| GI bleeding per 100 patients | |||

| Inpatient | 3.26 | 3.26 | 3.26 |

| 21.71 | 26.23 | 26.15 | |

| Outpatient | 7.53 | 7.53 | 7.52 |

| 83.78 | 36.39 | 36.26 | |

| GI bleeding deaths | 0.25 | 0.25 | 0.25 |

| 1.67 | 2.02 | 2.01 | |

| Acute CV events per 100 patients | |||

| Inpatient | 12.64 | 12.56 | 12.84 |

| 13.90 | 13.65 | 15.28 | |

| Outpatient | 9.44 | 9.37 | 9.59 |

| 10.37 | 10.19 | 11.41 | |

| Acute CV event deaths | 1.82 | 1.81 | 1.85 |

| 1.97 | 1.94 | 2.14 |

Case Studies

Wirkmechanismus

Vonoprazan works by inhibiting the H+, K±ATPase enzyme system in a potassium-competitive manner. This inhibition suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells . The compound forms disulfide bonds with the cysteine molecule of H+/K±ATPase, leading to rapid, profound, and sustained suppression of gastric acid secretion .

Vergleich Mit ähnlichen Verbindungen

Vonoprazan wird mit traditionellen Protonenpumpenhemmern wie Omeprazol und Pantoprazol verglichen:

Potenz: This compound ist potenter und länger wirksam als traditionelle Protonenpumpenhemmer.

Ähnliche Verbindungen: Zu anderen Kalium-kompetitiven Säureblockern gehört Tegoprazan.

Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Alternative zu traditionellen Protonenpumpenhemmern zur Behandlung von säurebedingten Erkrankungen.

Biologische Aktivität

Vonoprazan is a potassium-competitive acid blocker (P-CAB) that has emerged as an effective treatment for various gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and Helicobacter pylori (H. pylori) eradication. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and interactions with other drugs.

This compound acts by reversibly binding to the gastric proton pump, specifically the H+, K+-ATPase enzyme, which is crucial for gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), this compound does not require activation in an acidic environment, allowing for rapid and sustained acid suppression. Its potency is approximately 350 times greater than that of PPIs, leading to more effective management of acid-related disorders .

Pharmacokinetics

- Absorption : After oral administration, this compound reaches peak plasma concentration (Tmax) within 1-2 hours.

- Bioavailability : Approximately 9% in rats, indicating significant first-pass metabolism.

- Distribution : High volume of distribution exceeding body volume by tenfold.

- Metabolism : Primarily metabolized by CYP3A4 and CYP2C19 enzymes.

- Half-life : Estimated mean elimination half-life is up to nine hours .

Treatment of GERD

A systematic review and meta-analysis demonstrated that this compound significantly improves healing rates in PPI-resistant erosive esophagitis (EE). The healing rates were reported as follows:

| Time Point | Healing Rate (%) | 95% Confidence Interval |

|---|---|---|

| Week 4 | 91.7 | 86.8 - 94.8 |

| Week 8 | 88.5 | 69.7 - 96.2 |

Additionally, maintenance rates were high at various follow-up points:

H. pylori Eradication

In a randomized clinical study comparing this compound with amoxicillin against standard triple therapy involving rabeprazole, this compound-based regimens achieved superior eradication rates:

| Treatment Group | Eradication Rate (%) |

|---|---|

| This compound + Amoxicillin (14 days) | 92.5 |

| This compound + Amoxicillin (10 days) | 91.6 |

| Rabeprazole Triple Therapy | 80.1 |

These results highlight the efficacy of this compound in eradicating H. pylori compared to traditional therapies .

Safety Profile

The short-term safety profile of this compound is generally comparable to that of PPIs, with treatment-emergent adverse events occurring at rates of 33.3% for this compound versus 26.4% for PPIs . Serious adverse events were notably absent in studies focusing on PPI-resistant GERD patients .

Drug Interactions

Research indicates that this compound can inhibit several cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2D6, and CYP2B6. This inhibition may lead to altered metabolism of co-administered drugs, necessitating caution when prescribing this compound alongside medications metabolized by these pathways .

Eigenschaften

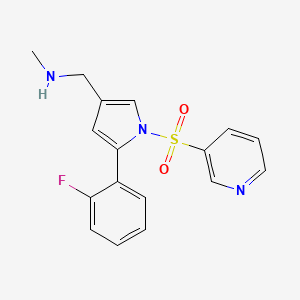

IUPAC Name |

1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDBKMOZYNOTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236869 | |

| Record name | Vonoprazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Vonoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Vonoprazan is a potassium-competitive acid blocker (PCAB) that inhibits the H+, K+-ATPase enzyme system in a potassium-competitive manner. Through this mechanism, vonoprazan suppresses basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells. Although both classes of drugs inhibit the H+, K+-ATPase, the mechanism of action of PCABs differs from that of proton-pump inhibitors (PPIs). PPIs form a covalent disulphide bond with a cysteine residue on the H+, K+-ATPase, which leads to the inactivation of the enzyme, while PCABs interfere with the binding of K+ to the H+, K+-ATPase. | |

| Record name | Vonoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

881681-00-1 | |

| Record name | Vonoprazan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vonoprazan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vonoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vonoprazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VONOPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R5L3J156G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

194.8°C | |

| Record name | Vonoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.